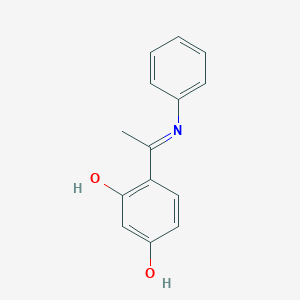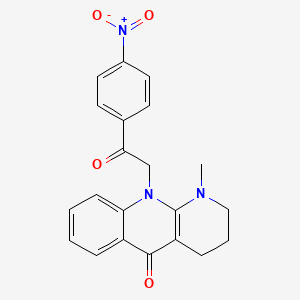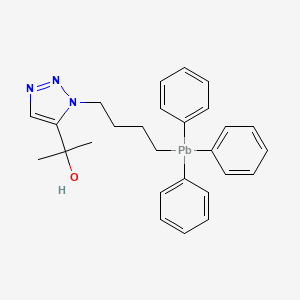
2-(1-(4-Triphenylplumbylbutyl)-1H-1,2,3-triazol-5-yl)-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-(4-Triphenylplumbylbutyl)-1H-1,2,3-triazol-5-yl)-2-propanol is a complex organic compound that features a unique combination of a triazole ring and a triphenylplumbyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(4-Triphenylplumbylbutyl)-1H-1,2,3-triazol-5-yl)-2-propanol typically involves a multi-step process. The initial step often includes the preparation of the triazole ring through a cycloaddition reaction between an azide and an alkyne. The triphenylplumbyl group is then introduced via a coupling reaction, which may involve the use of a palladium catalyst under inert conditions to ensure the stability of the plumbyl group.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency. Safety measures would be crucial due to the potential toxicity of lead-containing intermediates.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-(4-Triphenylplumbylbutyl)-1H-1,2,3-triazol-5-yl)-2-propanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The triphenylplumbyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like thiols or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution of the triphenylplumbyl group could result in a variety of functionalized derivatives.
Applications De Recherche Scientifique
Chemistry: It can be used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound may serve as a probe in biochemical assays due to its unique structural features.
Industry: It can be utilized in the development of advanced materials, such as polymers with enhanced properties.
Mécanisme D'action
The mechanism of action of 2-(1-(4-Triphenylplumbylbutyl)-1H-1,2,3-triazol-5-yl)-2-propanol involves its interaction with molecular targets through its triazole and triphenylplumbyl groups. The triazole ring can engage in hydrogen bonding and π-π interactions, while the triphenylplumbyl group can participate in coordination with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1-(4-Triphenylmethylbutyl)-1H-1,2,3-triazol-5-yl)-2-propanol
- 2-(1-(4-Triphenylsilylbutyl)-1H-1,2,3-triazol-5-yl)-2-propanol
- 2-(1-(4-Triphenylgermylbutyl)-1H-1,2,3-triazol-5-yl)-2-propanol
Uniqueness
What sets 2-(1-(4-Triphenylplumbylbutyl)-1H-1,2,3-triazol-5-yl)-2-propanol apart from similar compounds is the presence of the triphenylplumbyl group. This group imparts unique electronic and steric properties, which can influence the compound’s reactivity and interactions with other molecules. Additionally, the combination of a triazole ring with a plumbyl group is relatively rare, making this compound a valuable subject for further research.
Propriétés
Numéro CAS |
73826-06-9 |
|---|---|
Formule moléculaire |
C27H31N3OPb |
Poids moléculaire |
621 g/mol |
Nom IUPAC |
2-[3-(4-triphenylplumbylbutyl)triazol-4-yl]propan-2-ol |
InChI |
InChI=1S/C9H16N3O.3C6H5.Pb/c1-4-5-6-12-8(7-10-11-12)9(2,3)13;3*1-2-4-6-5-3-1;/h7,13H,1,4-6H2,2-3H3;3*1-5H; |
Clé InChI |
FCDISBYVWIBULA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CN=NN1CCCC[Pb](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



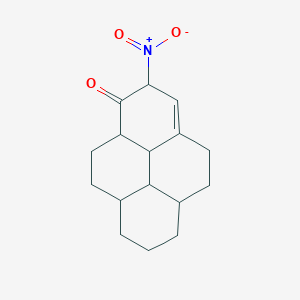
![5-Amino-2-{[(furan-3-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B14437831.png)
![1-Fluorobicyclo[1.1.1]pentane](/img/structure/B14437837.png)
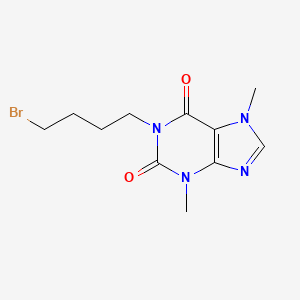

![ethyl 4-[3-(dibutylamino)propoxymethyl]benzoate](/img/structure/B14437849.png)
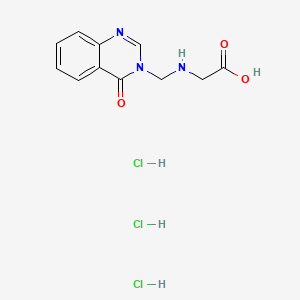


![1,1'-[Disulfanediyldi(2,1-phenylene)]di(ethan-1-one)](/img/structure/B14437883.png)
![Methyl [(3,5-dinitrophenyl)methyl]carbamate](/img/structure/B14437890.png)
